molecular formula C10H11ClFNO B13299265 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine

3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine

Cat. No.: B13299265
M. Wt: 215.65 g/mol
InChI Key: UULDOUCJSFAJHZ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine (CAS 1564487-24-6) is a high-purity chemical compound with the molecular formula C 10 H 11 ClFN and a molecular weight of 199.65 g/mol . This reagent belongs to the class of azetidine derivatives, which are recognized in medicinal chemistry as valuable saturated heterocycles for constructing biologically active molecules . The azetidine ring is a key pharmacophore found in a wide variety of natural and synthetic products, including the well-known antihypertensive drug azelnidipine . This compound serves as a versatile building block in organic synthesis and drug discovery. Researchers utilize such functionalized azetidines as conformationally constrained analogs of natural amino acids, such as proline and β-proline, for the preparation of novel peptides and to generate DNA-encoded libraries . The 2-chloro-3-fluorobenzyloxy substitution on the azetidine nitrogen makes this reagent a valuable scaffold for further derivatization, including through metal-catalyzed cross-coupling reactions, to create diverse compounds for screening and development . Its primary applications include use as a synthetic intermediate in the discovery of new pharmaceutical agents, particularly as a core structure for creating analogs targeting various receptors. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-[(2-chloro-3-fluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11ClFNO/c11-10-7(2-1-3-9(10)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2

InChI Key

UULDOUCJSFAJHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Azetidine Ring Construction via Intramolecular Aminolysis of Epoxides

Recent advances have demonstrated that lanthanum(III) trifluoromethanesulfonate (La(OTf)3) catalyzes regioselective intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines efficiently with high yields and functional group tolerance. This method is particularly suitable for preparing azetidines with adjacent functional groups such as aryl ethers.

  • Reaction Conditions: The reaction is typically conducted under anhydrous conditions in inert atmosphere (argon), using dehydrated solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
  • Mechanism: The Lewis acid catalyst activates the epoxide ring, facilitating nucleophilic attack by the amine group intramolecularly, leading to azetidine ring closure.
  • Advantages: High regioselectivity, mild conditions, and compatibility with acid-sensitive groups.

This approach can be adapted for the synthesis of this compound by starting from appropriately substituted epoxy amines bearing the 2-chloro-3-fluorophenylmethoxy side chain.

Synthesis of the 3-Substituted Azetidine Core via Horner–Wadsworth–Emmons (HWE) Reaction and Subsequent Functionalization

Another synthetic route involves the preparation of azetidine derivatives through the Horner–Wadsworth–Emmons reaction starting from azetidin-3-one derivatives:

  • Step 1: Conversion of azetidin-3-one to methyl (N-Boc-azetidin-3-ylidene)acetate via HWE reaction using methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride in dry THF.
  • Step 2: Functionalization of the resulting alkene intermediate by nucleophilic substitution or cross-coupling reactions to introduce the arylmethoxy substituent.
  • Step 3: Deprotection and further modifications yield the target 3-substituted azetidine.

This method allows for the incorporation of various aryl groups, including halogenated phenyl rings such as 2-chloro-3-fluorophenyl, through Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution.

Ether Formation by Nucleophilic Substitution of Halogenated Phenylmethanol Derivatives

Data Tables Summarizing Preparation Methods

Methodology Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
La(OTf)3-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines La(OTf)3, cis-3,4-epoxy amine precursor Anhydrous THF or CH2Cl2, argon atmosphere, room temp 80–95 High regioselectivity, mild conditions, suitable for sensitive groups
Horner–Wadsworth–Emmons Reaction + Suzuki–Miyaura Cross-Coupling Methyl 2-(dimethoxyphosphoryl)acetate, NaH, arylboronic acids, Pd catalyst Dry THF, inert atmosphere, reflux 60–85 Enables diverse aryl substitutions, requires multi-step purification
Nucleophilic Substitution for Ether Formation Azetidine-3-ol, 2-chloro-3-fluorobenzyl halide, base (e.g., K2CO3) Polar aprotic solvent, moderate heating 70–90 Direct ether formation, sensitive to steric hindrance and side reactions

Research Findings and Analysis

  • The La(OTf)3-catalyzed aminolysis approach is a novel and efficient strategy for azetidine ring formation with high regio- and stereoselectivity. It is particularly useful for synthesizing azetidines bearing sensitive functional groups such as halogenated aryl ethers, which aligns well with the structure of this compound.
  • The Horner–Wadsworth–Emmons reaction followed by cross-coupling provides structural diversity and allows for the introduction of fluorinated and chlorinated aromatic groups, which are common in pharmacologically active compounds. This method is well-documented for preparing azetidine amino acid derivatives and related heterocycles.
  • The nucleophilic substitution method for ether bond formation is a classical and straightforward approach but requires careful optimization to avoid ring-opening or degradation of the azetidine ring, especially under basic or heating conditions.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .

Scientific Research Applications

3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine CAS: 1121613-88-4; InChIKey: DMWILQUPEXBSDW-UHFFFAOYSA-N The chloro and fluoro groups are positioned at the 3- and 4-positions on the phenyl ring.
  • 3-[(4-Chlorophenoxy)azetidine hydrochloride Lacks the fluorine atom, simplifying the electronic profile. The absence of fluorine’s electron-withdrawing effects may increase the azetidine ring’s basicity .

Substituent Variations

  • 3-[(5-Bromofuran-3-yl)methoxy]azetidine

    • CAS : 1878297-92-7; Molecular Weight : 232.07
    • Replacing the phenyl ring with a bromofuran moiety increases electron-richness, altering reactivity in cross-coupling reactions (e.g., Suzuki–Miyaura) .

Aliphatic vs. Aromatic Substituents

  • 3-Fluoro-3-methylazetidine hydrochloride CAS: 1427379-42-7 Lacks aromaticity, resulting in a more flexible structure.

Table 1: Key Properties of Selected Azetidine Derivatives

Compound Name CAS Number Molecular Weight Key Substituents LogP* (Predicted) Synthesis Yield Range
3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine 1121627-85-7 215.65 2-Cl, 3-F phenyl 2.8 47–79%
3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine 1121613-88-4 215.65 3-Cl, 4-F phenyl 2.7 47–79%
3-Methyl-3-(trifluoromethoxy)azetidine HCl 2518152-25-3 191.58 CF3O, CH3 1.5 N/A
3-[(5-Bromofuran-3-yl)methoxy]azetidine 1878297-92-7 232.07 5-Br furan 2.1 N/A
3-Fluoro-3-methylazetidine HCl 1427379-42-7 123.58 F, CH3 0.3 N/A

*Predicted using fragment-based methods.

Biological Activity

3-[(2-Chloro-3-fluorophenyl)methoxy]azetidine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activities associated with this compound, including its effects on various cellular processes, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H11ClFNO
  • Molecular Weight : 219.66 g/mol

The presence of a chloro and a fluorine atom on the phenyl ring enhances the compound's lipophilicity and may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses .
  • Cell Proliferation Modulation : Studies have demonstrated that azetidine derivatives can influence cell proliferation, particularly in cancer cell lines .

Anticancer Properties

Several studies have investigated the anticancer potential of azetidine derivatives. For instance:

  • Cell Line Studies : In vitro studies using human breast cancer cell lines (e.g., MCF-7) have shown that azetidine derivatives can inhibit cell proliferation effectively. The results suggest that these compounds may serve as promising candidates for developing new anticancer therapies .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDEnzyme inhibition
Other Azetidine DerivativesSKBR3TBDApoptosis induction

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems. For example, some azetidine derivatives have shown promise in enhancing neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function .

Case Studies and Research Findings

  • Case Study on Breast Cancer : A study focusing on azetidinone derivatives found that certain modifications led to enhanced anticancer activity against breast cancer cells. The findings highlighted the importance of structural variations in optimizing biological activity .
  • Neuroprotection Research : Another investigation into azetidine analogs demonstrated their ability to protect neurons from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

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